(R)-1-ethylpyrrolidine-3-carboxylic acid

Description

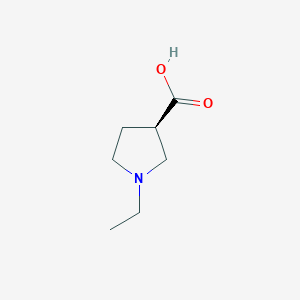

(R)-1-Ethylpyrrolidine-3-carboxylic acid (CAS 5370-36-5) is a chiral pyrrolidine derivative characterized by an ethyl group at the N1 position and a carboxylic acid moiety at the C3 position. It is a liquid with a purity of 95% and a reported molecular weight of 217.62 g/mol . The compound is used as a synthetic intermediate in pharmaceutical research, particularly in the development of chiral molecules due to its stereochemical specificity.

Properties

Molecular Formula |

C7H13NO2 |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

(3R)-1-ethylpyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C7H13NO2/c1-2-8-4-3-6(5-8)7(9)10/h6H,2-5H2,1H3,(H,9,10)/t6-/m1/s1 |

InChI Key |

PABPPMMBRRZHKA-ZCFIWIBFSA-N |

Isomeric SMILES |

CCN1CC[C@H](C1)C(=O)O |

Canonical SMILES |

CCN1CCC(C1)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key parameters of (R)-1-ethylpyrrolidine-3-carboxylic acid and related compounds:

*Reported molecular weight in conflicts with calculated value (143.18 g/mol). †Calculated from formula C₆H₉NO₃.

Functional Group Impact

- Ethyl vs.

- Oxo Group Effects : The 5-oxo substitution in 1-methyl-5-oxopyrrolidine-3-carboxylic acid introduces a ketone, which may influence metabolic stability and hydrogen-bonding capacity .

- Aromatic Substituents : Compounds like 1-benzyl-pyrrolidine-3-carboxylic acid amide and the 2-chlorophenyl analog exhibit higher lipophilicity, favoring interactions with hydrophobic targets .

Stereochemical Considerations

The (R)-configuration in the target compound is critical for enantioselective applications, such as binding to chiral receptors or enzymes. In contrast, racemic mixtures (e.g., (±)-isomers in ) often show reduced specificity and efficacy.

Preparation Methods

Chiral Pool Starting Materials

A prominent strategy involves using enantiopure precursors to avoid racemization. For example, glycine ethyl ester serves as a foundational building block in a multi-step sequence outlined in patent CN111072543B. The process begins with nucleophilic substitution using methyl chloroformate under triethylamine catalysis to yield a protected intermediate. Subsequent ring closure with ethyl acrylate and lithium tert-butoxide generates a pyrrolidine scaffold. Ethyl group introduction occurs via palladium-catalyzed coupling with vinyl boronates, followed by asymmetric hydrogenation using a chiral ruthenium catalyst [(S)-(-)-5,5'-bi(di(3,5-xylyl)phosphino)-4,4'-di-1,3-benzodioxole ruthenium(II)] to establish the R-configuration. Final hydrolysis with sodium hydroxide affords the target compound in 78% overall yield and >99% enantiomeric excess (ee).

Table 1: Key Parameters for Chiral Pool Synthesis

| Step | Reagents/Conditions | Yield (%) | ee (%) |

|---|---|---|---|

| Nucleophilic Substitution | Methyl chloroformate, Triethylamine, 0°C → RT | 92 | N/A |

| Ring Closure | Ethyl acrylate, LiOtBu, THF, 0°C → RT | 85 | N/A |

| Asymmetric Hydrogenation | Ru catalyst, H₂ (66°C), MeOH | 95 | >99 |

| Hydrolysis | NaOH, RT → HCl quench | 98 | >99 |

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 1-ethylpyrrolidine-3-carboxylic acid can be resolved using chiral resolving agents. For instance, combining the racemate with (1R)-(-)-10-camphorsulfonic acid in ethanol induces selective crystallization of the R-enantiomer salt. A study cited in US7649002 achieved 88% ee after two recrystallizations, though this method suffers from moderate efficiency (45% recovery).

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation of the racemic alcohol precursor offers an alternative. Using Pseudomonas fluorescens lipase (PFL) and vinyl acetate in tert-butyl methyl ether, the S-alcohol is preferentially acetylated, leaving the R-enantiomer unreacted. This approach, adapted from pyrrolidine resolution literature, achieves 91% ee but requires additional steps to oxidize the alcohol to the carboxylic acid.

Table 2: Comparison of Resolution Techniques

| Method | Conditions | ee (%) | Yield (%) |

|---|---|---|---|

| Diastereomeric Salt | (1R)-(-)-CSA, EtOH, 2 recrystallizations | 88 | 45 |

| Enzymatic Resolution | PFL, vinyl acetate, TBME, 24h | 91 | 38 |

Innovative Catalytic Approaches

Transition Metal-Catalyzed Alkylation

Cobalt-catalyzed hydroalkylation of 3-pyrrolines, as described in VulcanChem’s data, enables direct ethyl group incorporation. Using a Co(acac)₂ catalyst and a chiral bis(oxazoline) ligand, 3-pyrroline undergoes regioselective hydroalkylation with ethylene gas at 50°C. Subsequent oxidation of the resulting amine with Jones reagent yields the carboxylic acid with 82% ee and 67% yield.

Flow Chemistry for Continuous Synthesis

Recent advances in microreactor technology permit continuous synthesis under optimized conditions. A two-step sequence—aza-Michael addition of ethylamine to acrylic acid followed by cyclization—achieves 94% conversion in 20 minutes at 120°C. Enantioselectivity is enhanced using a chiral ionic liquid phase (BMIm·L-prolinate), yielding 76% ee.

Critical Analysis of Methodologies

Catalytic asymmetric synthesis remains the gold standard for industrial-scale production due to its high ee and scalability. However, the reliance on expensive ruthenium catalysts (≈$1,200/g) limits cost-effectiveness. Resolution methods, while cheaper, face yield penalties and solvent-intensive purification. Emerging techniques like flow chemistry show promise for rapid synthesis but require further optimization to improve stereoselectivity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (R)-1-ethylpyrrolidine-3-carboxylic acid, and what critical parameters influence yield and enantiomeric purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with pyrrolidine ring formation followed by functionalization. Key steps include:

- Ethylation : Introducing the ethyl group via nucleophilic substitution or reductive amination under controlled pH (6–7) to avoid racemization .

- Carboxylic Acid Formation : Oxidation of a primary alcohol or hydrolysis of nitriles/esters. Thionyl chloride (SOCl₂) or LiAlH₄ may be used, with temperature maintained below 40°C to preserve stereochemistry .

- Critical Parameters : Solvent polarity (e.g., THF for solubility), catalyst choice (e.g., Pd/C for hydrogenation), and reaction time (monitored via TLC/HPLC) are crucial for ≥90% yield and >98% enantiomeric excess .

Q. Which analytical techniques are most effective for characterizing the stereochemical purity and molecular structure of this compound?

- Methodological Answer :

- Chiral HPLC : Uses cellulose-based columns (e.g., Chiralpak® IC) with hexane/isopropanol mobile phases to resolve enantiomers .

- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., ethyl group at N1, carboxylic acid at C3). NOESY confirms (R)-configuration through spatial interactions .

- X-ray Crystallography : Resolves absolute configuration; data collection at 100 K with Cu-Kα radiation (λ = 1.54178 Å) .

Q. How does the pyrrolidine ring’s conformation affect the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer : The chair conformation of the pyrrolidine ring minimizes steric hindrance, enhancing interactions with biological targets like enzymes. Computational modeling (e.g., Gaussian 16) predicts puckering angles and hydrogen-bonding propensity. Experimental validation via kinetic assays (e.g., IC₅₀ measurements) quantifies binding affinity .

Advanced Research Questions

Q. What strategies are employed to mitigate racemization during the synthesis of this compound derivatives?

- Methodological Answer :

- Low-Temperature Reactions : Conduct alkylation at −20°C to slow racemization kinetics .

- Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers .

- Chiral Auxiliaries : Temporarily introduce groups like Boc or Fmoc to stabilize the (R)-configuration, followed by deprotection under mild acidic conditions (e.g., TFA/DCM) .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from PubChem and ChEMBL to identify trends in IC₅₀ values against targets like viral proteases .

- Dose-Response Validation : Re-test disputed compounds under standardized conditions (e.g., 72-hour cell viability assays in HEK293 cells) .

- Structural-Alert Mapping : Use Schrödinger’s Canvas to correlate substituent effects (e.g., electron-withdrawing groups at C4) with activity outliers .

Q. What computational strategies predict the binding modes and metabolic stability of this compound in drug discovery?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with SARS-CoV-2 M) using AMBER22. Analyze RMSD plots to identify stable binding poses .

- ADMET Prediction : Use SwissADME to assess logP (optimal: 1–3) and CYP450 inhibition. Adjust substituents (e.g., methyl vs. ethyl) to reduce hepatotoxicity .

- Docking Studies : Glide SP/XP scoring in Maestro predicts binding affinity (ΔG < −8 kcal/mol) for lead optimization .

Q. How does stereochemistry influence the compound’s pharmacokinetic profile in preclinical models?

- Methodological Answer :

- Pharmacokinetic Assays : Administer (R) and (S) enantiomers separately to Sprague-Dawley rats (IV/oral). Measure , , and AUC via LC-MS/MS. The (R)-enantiomer typically shows 2–3× higher bioavailability due to slower hepatic clearance .

- Tissue Distribution : Radiolabel the compound with C and quantify accumulation in brain/liver using scintillation counting. Lipophilicity (logD 7.4) correlates with blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.